(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Description
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a chiral amino acid ester hydrochloride derivative featuring a 4-methoxy-substituted phenyl group at the β-position of the alanine backbone. This compound is structurally related to natural aromatic amino acids like phenylalanine and tyrosine but modified with a methyl ester and a methoxy group. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, peptidomimetics, and small-molecule therapeutics . The 4-methoxy group enhances lipophilicity and metabolic stability compared to hydroxylated analogs, making it valuable in drug design .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIQNBPLQWUQS-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of (S)-2-Amino-3-(4-Methoxyphenyl)Propanoic Acid
The most straightforward method involves esterifying the carboxyl group of (S)-2-amino-3-(4-methoxyphenyl)propanoic acid with methanol under acidic conditions. Thionyl chloride (SOCl₂) is a preferred catalyst due to its efficiency in converting carboxylic acids to methyl esters.
Procedure :
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Dissolve (S)-2-amino-3-(4-methoxyphenyl)propanoic acid (1.0 equiv) in anhydrous methanol.
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Add thionyl chloride (1.2 equiv) dropwise at 0–5°C to minimize racemization.
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Reflux for 6–8 hours, followed by solvent evaporation under reduced pressure.
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Precipitate the hydrochloride salt by adding concentrated HCl to the residue and recrystallize from methanol-diethyl ether.
Key Parameters :
Protection-Deprotection Strategy for Enhanced Stereochemical Integrity
To prevent amino group interference during esterification, a Boc (tert-butyloxycarbonyl) protection strategy is employed:
Steps :
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Protect the amino group of (S)-2-amino-3-(4-methoxyphenyl)propanoic acid with Boc anhydride in tetrahydrofuran (THF) and triethylamine (TEA).
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Esterify the Boc-protected acid with methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP).
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Deprotect the Boc group with HCl in dioxane to yield the hydrochloride salt.
Advantages :
Enzymatic Resolution for Enantiomeric Enrichment
For racemic mixtures, lipase-catalyzed kinetic resolution offers stereoselective ester hydrolysis:
Process :
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Prepare racemic methyl 2-amino-3-(4-methoxyphenyl)propanoate.
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Hydrolyze selectively using Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).
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Extract the remaining (S)-ester and convert to hydrochloride with HCl gas.
Performance :
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Modern facilities adopt continuous flow reactors to enhance reproducibility:
Setup :
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Two reactors in series:
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Reactor 1 : Boc protection at 25°C, residence time 30 min.
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Reactor 2 : Esterification at 50°C, residence time 2 hours.
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Throughput : 10–15 kg/day with 98% purity.
Solvent Recycling and Waste Reduction
Methanol recovery systems reduce environmental impact:
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Distill spent reaction mixtures to recover >90% methanol.
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Implement ion exchange resins to remove HCl before recycling.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (400 MHz, D₂O) : δ 7.25 (d, J = 8.6 Hz, 2H, ArH), 6.90 (d, J = 8.6 Hz, 2H, ArH), 4.15 (q, J = 6.8 Hz, 1H, CH), 3.80 (s, 3H, OCH₃), 3.70 (s, 3H, COOCH₃), 3.15 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.95 (dd, J = 14.2, 6.8 Hz, 1H, CH₂).
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HPLC : Chiralpak AD-H column, hexane:isopropanol (80:20), 1.0 mL/min; retention time: (S)-enantiomer = 12.3 min, (R)-enantiomer = 14.7 min.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted amino acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol
- CAS Number : 7479-01-8
- Hydrochloride Salt : Enhances solubility and stability for biological applications.
Chemistry
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reactions:
- Oxidation : The methoxy group can be oxidized to form hydroxyl derivatives.
- Reduction : Ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH₄).
- Substitution : The amino group can engage in nucleophilic substitution reactions, leading to the formation of N-substituted derivatives.
Biology
In biological research, this compound is studied for its role in enzyme-substrate interactions and protein synthesis. It is particularly notable for its potential to modulate enzymatic activity through its interactions with specific molecular targets.
Medicine
The pharmacological applications of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride are diverse:
- Anticonvulsant Activity : Research indicates that derivatives exhibit anticonvulsant properties due to structural similarities with known anticonvulsants.
- Anticancer Potential : Studies have demonstrated significant antiproliferative effects on various cancer cell lines, including colorectal cancer (HCT-116). Structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity.
- Neuroprotective Effects : Investigations have shown promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride on HCT-116 cells. The results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy.
| Study Focus | Cell Line | IC50 Value | Comparison to Standard Chemotherapeutics |
|---|---|---|---|
| Anticancer Activity | HCT-116 | Lower than standard | Indicates potential for drug development |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The methoxy and amino groups play a crucial role in binding to the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Research Findings
- Lipophilicity Trends : Methoxy > methylsulfonyl > naphthyl > chloro > nitro > hydroxyl .
- Biological Activity: Fluorinated derivatives exhibit enhanced cellular uptake and antiviral potency compared to non-halogenated analogs .
- Thermal Stability : Indole and naphthyl derivatives show higher melting points (>200°C) due to aromatic stacking .
Biological Activity
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, a chiral amino acid derivative, has garnered attention in various fields of research due to its biological activity and potential applications in pharmaceuticals. This compound is characterized by a methoxy group on the phenyl ring and an amino group on the propanoate chain, which contribute to its reactivity and biological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Structure and Composition
- Chemical Formula : C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol
- CAS Number : 7479-01-8
- Hydrochloride Salt : The compound exists as a hydrochloride salt, enhancing its solubility and stability for biological applications.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Log P (octanol-water) | 1.42 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| GI Absorption | High |
| BBB Permeant | Yes |
(S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride interacts with various molecular targets, including enzymes and receptors. Its amino and methoxy groups facilitate binding to active sites, influencing enzymatic activity either as an inhibitor or activator.
Pharmacological Applications
- Anticonvulsant Activity : Research indicates that derivatives of this compound exhibit anticonvulsant properties, potentially due to their structural similarities with known anticonvulsants. The methoxyphenyl group plays a crucial role in enhancing activity against seizures .
- Anticancer Potential : Studies have demonstrated that compounds related to (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride possess significant antiproliferative effects on various cancer cell lines, including colorectal cancer (HCT-116). The structure-activity relationship (SAR) analyses suggest that modifications in the phenyl ring can enhance cytotoxicity .
- Neuroprotective Effects : Investigations into the neuroprotective potential of this compound have shown promise in mitigating neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride on HCT-116 cells. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Anticonvulsant Efficacy
In another study, derivatives of this compound were tested for anticonvulsant activity using the pentylenetetrazole (PTZ) model. The results showed that certain analogs effectively eliminated tonic extensor phases in treated subjects, indicating strong anticonvulsant properties .
Comparative Analysis with Similar Compounds
To understand the unique properties of (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Ethyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Moderate anticancer activity |
| Benzyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Lower neuroprotective effects |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Stronger interaction with specific receptors |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with protected amino acid precursors. For example, a chiral pool approach using (S)-phenylalanine derivatives can be modified via methoxy group introduction at the para position of the phenyl ring. Key steps include:
- Protection of the amino group (e.g., using Boc anhydride).
- Esterification with methanol under acidic conditions.
- Purification via reverse-phase HPLC or recrystallization to achieve >98% enantiomeric purity .
- Critical parameters: Temperature control during coupling reactions and use of chiral catalysts (e.g., L-proline derivatives) to minimize racemization .
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?
- Methodological Answer : Substituent effects can be systematically evaluated using structure-activity relationship (SAR) studies. For instance:
- Bromo or chloro substitutions at the phenyl ring (as seen in analogs) increase electrophilicity, enhancing binding to hydrophobic enzyme pockets.
- Methoxy groups improve solubility but may reduce receptor affinity compared to halogens.
- Experimental design: Synthesize derivatives (e.g., 4-bromo or 4-chloro analogs), then compare IC₅₀ values in enzyme inhibition assays .
Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of techniques ensures accuracy:
- ¹H/¹³C NMR : Verify methoxy (-OCH₃) and amino (-NH₂) group positions (e.g., δ 3.8 ppm for methoxy protons) .
- HPLC-MS : Confirm molecular weight (233.67 g/mol) and purity (>98%) using a C18 column with 0.1% TFA in acetonitrile/water .
- Chiral chromatography : Resolve enantiomers using a Chiralpak AD-H column to ensure (S)-configuration .
Advanced Research Challenges
Q. How can researchers resolve discrepancies in reported biological activity data between enantiomers of this compound?
- Methodological Answer : Discrepancies often arise from incomplete chiral separation. To address this:
- Reproduce assays using enantiomerically pure samples (e.g., >99% ee via preparative HPLC).
- Compare binding kinetics (e.g., SPR or ITC) for (S)- vs. (R)-forms toward target receptors.
- Example: A study showed (S)-enantiomers exhibit 10-fold higher affinity for serotonin receptors than (R)-forms due to steric compatibility .
Q. What strategies enhance the aqueous solubility of this hydrochloride salt for in vivo studies?
- Methodological Answer : Solubility challenges arise from the hydrophobic phenyl ring. Strategies include:
- Co-solvent systems : Use 10% DMSO/PBS with sonication at 37°C to disperse aggregates .
- Prodrug design : Introduce phosphate groups at the ester moiety, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in liposomes (e.g., 100 nm vesicles) to improve bioavailability .
Q. How does the methoxy group’s position (para vs. meta) affect reactivity in nucleophilic reactions?
- Methodological Answer : The para-methoxy group acts as an electron-donating group, stabilizing intermediates in SNAr reactions. Experimental comparison:
- Para-substituted analogs show faster reaction rates with thiols (e.g., k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for meta-substituted).
- DFT calculations : Para-methoxy lowers activation energy by 2.3 kcal/mol due to resonance stabilization .
Data Contradiction Analysis
Q. When encountering low yields in the final coupling step of synthesis, what mechanistic investigations should be prioritized?
- Methodological Answer : Low yields (<40%) may stem from side reactions or catalyst deactivation. Prioritize:
- Reaction monitoring : Use in-situ FTIR to detect intermediate formation.
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for Suzuki couplings; the latter improves yields by 25% in aryl halide reactions .
- Solvent optimization : Switch from THF to DMF to stabilize transition states .
Q. How can computational tools predict binding affinity of derivatives toward specific enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., tyrosine kinase). Focus on hydrogen bonds between the methoxy group and Arg1123 .
- MD simulations : Simulate ligand-receptor complexes for 100 ns to assess stability; RMSD <2.0 Å indicates strong binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
